
1-(3,5-Dichlorobenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichlorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 3,5-dichlorobenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorobenzyl)azetidine can be synthesized through several methods. One common approach involves the alkylation of azetidine with 3,5-dichlorobenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of azetidine by cyclization of 1,3-diaminopropane.
Step 2: Alkylation of azetidine with 3,5-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency and reduce reaction times.
化学反応の分析
Types of Reactions: 1-(3,5-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized derivatives.
Ring-Opening Reactions: Due to the ring strain, azetidine can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various N-substituted azetidines.
Oxidation Products: Azetidine N-oxides or other oxidized derivatives.
Reduction Products: Reduced azetidine derivatives with altered functional groups.
科学的研究の応用
1-(3,5-Dichlorobenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with unique properties, such as enhanced mechanical strength or thermal stability.
作用機序
The mechanism of action of 1-(3,5-Dichlorobenzyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strain and the presence of the 3,5-dichlorobenzyl group can influence its binding affinity and specificity. The compound’s reactivity can also facilitate the formation of covalent bonds with target molecules, leading to desired biological effects.
類似化合物との比較
Azetidine: The parent compound, which lacks the 3,5-dichlorobenzyl group.
3,5-Dichlorobenzylamine: A simpler analogue without the azetidine ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Uniqueness: 1-(3,5-Dichlorobenzyl)azetidine is unique due to the combination of the azetidine ring and the 3,5-dichlorobenzyl group. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications. The presence of the dichlorobenzyl group can enhance the compound’s stability and influence its interaction with biological targets, distinguishing it from other azetidine derivatives.
特性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC名 |
1-[(3,5-dichlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2 |
InChIキー |
DBMRIGBAEURFMN-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
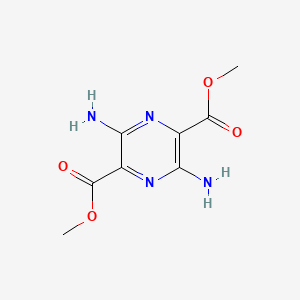
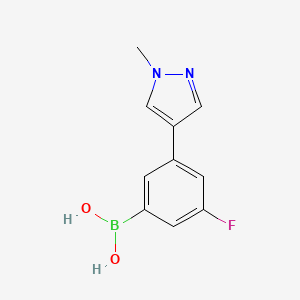
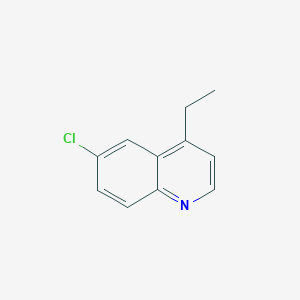
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
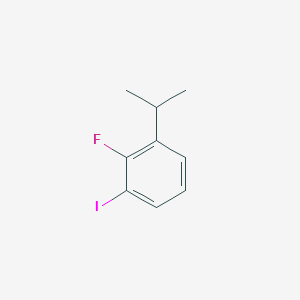
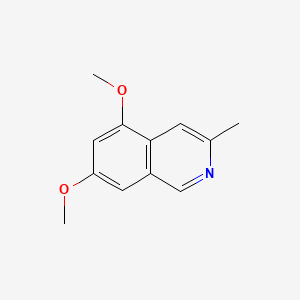
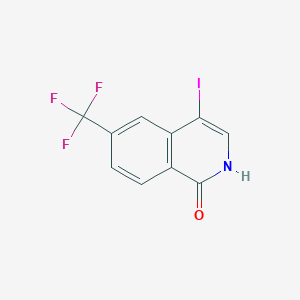
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-6-yl)boronic acid](/img/structure/B15330714.png)
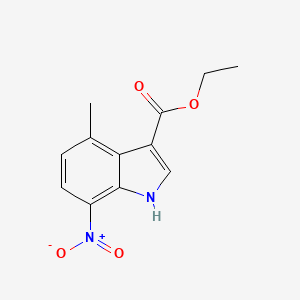

![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)

![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
